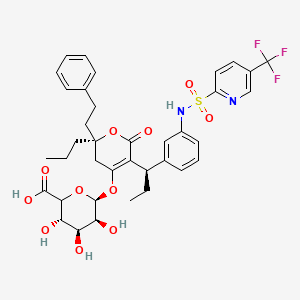

Tipranavir beta-D-Glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tipranavir beta-D-Glucuronide is a metabolite of Tipranavir, a nonpeptidic protease inhibitor used in the treatment of HIV-1 infection. Tipranavir is known for its efficacy against drug-resistant strains of HIV-1, and its glucuronide form is a product of its metabolism in the body .

Vorbereitungsmethoden

The synthesis of Tipranavir beta-D-Glucuronide involves the glucuronidation of Tipranavir. This process can be achieved through chemical or enzymatic methods. One common approach is the use of trichloroacetimidate as a glucuronidation reagent, followed by mild hydrolysis to obtain the desired glucuronide product . Industrial production methods typically involve large-scale chemical synthesis under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Tipranavir beta-D-Glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action:

Tipranavir functions by inhibiting the HIV-1 protease enzyme, which is crucial for the maturation of viral particles. The compound binds to the active site of the protease with a unique flexibility that allows it to remain effective against resistant strains of the virus. Tipranavir beta-D-Glucuronide is formed via glucuronidation, a metabolic process that enhances the solubility and excretion of tipranavir from the body .

Pharmacokinetics:

The pharmacokinetic profile of this compound indicates that it has a significant impact on the metabolism of co-administered drugs. For instance, studies have shown that the presence of tipranavir can induce glucuronosyltransferase enzymes, potentially affecting the metabolism of other antiretroviral agents like raltegravir .

Clinical Applications

HIV Treatment:

Tipranavir is particularly beneficial for treatment-experienced patients who are resistant to multiple antiretroviral therapies. Clinical trials have demonstrated that patients receiving tipranavir in combination with ritonavir exhibit improved virological outcomes compared to those on alternative regimens. For example, in a study involving 6308 HIV-positive adults, those treated with tipranavir/ritonavir had a significantly higher treatment response rate after 48 weeks compared to those on comparator therapies .

Adverse Effects and Monitoring:

While effective, the use of tipranavir can lead to adverse effects such as increased hepatic transaminases and gastrointestinal disturbances. Monitoring liver function is crucial, especially in patients with pre-existing liver conditions . The occurrence of intracranial hemorrhage in some patients necessitates careful consideration when prescribing this medication .

Table 1: Clinical Trial Outcomes for Tipranavir/Ritonavir

| Study ID | Patient Population | Treatment Duration | Response Rate (%) | Adverse Events (%) |

|---|---|---|---|---|

| 1182.12 | Treatment-experienced | 48 weeks | 33.6 | 10.3 (Grade 3/4) |

| 1182.48 | Treatment-naïve | 48 weeks | 20.3 | 20.3 (Grade 3/4) |

Table 2: Common Adverse Reactions Associated with Tipranavir

| Adverse Reaction | Percentage (%) |

|---|---|

| Diarrhea | 15.0 |

| Nausea | 8.5 |

| Fatigue | 5.7 |

| Headache | 5.2 |

| Increased ALT Levels | 2.0 |

Case Studies

Case Study 1: Efficacy in Drug-Resistant HIV

A patient with extensive prior exposure to antiretroviral therapy was switched to a regimen including tipranavir/ritonavir after failing multiple treatments. After 24 weeks, viral load decreased below detectable levels, demonstrating the efficacy of tipranavir in overcoming drug resistance.

Case Study 2: Safety Profile in Co-Infected Patients

In a cohort study involving patients co-infected with hepatitis C and HIV receiving tipranavir/ritonavir, careful monitoring revealed that while some patients experienced elevated liver enzymes, most maintained stable liver function throughout treatment, highlighting the importance of individualized patient management.

Wirkmechanismus

Tipranavir beta-D-Glucuronide exerts its effects by inhibiting the HIV-1 protease enzyme. This inhibition prevents the cleavage of viral polyproteins, resulting in the formation of immature, non-infectious viral particles. The molecular targets include the active site of the HIV-1 protease enzyme, and the pathways involved are related to the viral replication cycle .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Tipranavir beta-D-Glucuronide include other glucuronides of protease inhibitors, such as Darunavir beta-D-Glucuronide and Saquinavir beta-D-Glucuronide. This compound is unique due to its specific structure and its efficacy against drug-resistant strains of HIV-1 .

Biologische Aktivität

Tipranavir beta-D-Glucuronide is a significant metabolite of Tipranavir, a non-peptidic protease inhibitor used primarily in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies and managing potential drug interactions. This article explores its pharmacokinetics, metabolic pathways, and biological implications through various studies and data.

- Molecular Formula : C₃₈H₄₉N₃O₁₁S

- Molecular Weight : Approximately 782.81 g/mol

Tipranavir inhibits the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins. This inhibition leads to the production of immature and non-infectious viral particles, effectively reducing viral load in patients. The beta-D-glucuronide form retains this biological activity while facilitating studies on drug metabolism and pharmacokinetics due to its labeling with deuterium atoms, which enhances tracking in research settings .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by several factors:

- Absorption : Limited absorption is noted, with variability based on food intake and co-administered drugs.

- Metabolism : Primarily metabolized by liver enzymes, particularly cytochrome P450 (CYP) enzymes. Tipranavir is both a substrate and an inhibitor of various CYP isoforms, notably CYP3A4, which can lead to significant drug-drug interactions .

- Elimination : The compound is excreted mainly through urine as glucuronide conjugates, highlighting the importance of glucuronidation in its metabolic pathway .

Biological Activity and Interaction Studies

Several studies have examined the biological activity of this compound:

- Antiviral Efficacy : Research indicates that Tipranavir exhibits potent antiviral activity against both laboratory strains and clinical isolates of HIV-1. In vitro studies have shown that it maintains efficacy against strains resistant to other protease inhibitors .

- Drug Interactions : The interaction of Tipranavir with other antiretroviral medications has been a focus area. For instance, co-administration with ritonavir significantly alters the pharmacokinetics of both drugs due to their effects on CYP enzymes and P-glycoprotein (P-gp) transporters . A cocktail study demonstrated that Tipranavir can induce CYP1A2 while inhibiting CYP2D6 and CYP3A4 activities, which may lead to altered plasma concentrations of co-administered drugs .

- Clinical Implications : A case study involving patients receiving Tipranavir indicated that those with hepatic impairment experienced increased concentrations of the drug, necessitating careful monitoring and potential dosage adjustments .

Data Table: Summary of Key Findings

Eigenschaften

IUPAC Name |

(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[(2R)-6-oxo-2-(2-phenylethyl)-2-propyl-5-[(1R)-1-[3-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H41F3N2O11S/c1-3-16-36(17-15-21-9-6-5-7-10-21)19-26(51-35-31(45)29(43)30(44)32(52-35)33(46)47)28(34(48)53-36)25(4-2)22-11-8-12-24(18-22)42-54(49,50)27-14-13-23(20-41-27)37(38,39)40/h5-14,18,20,25,29-32,35,42-45H,3-4,15-17,19H2,1-2H3,(H,46,47)/t25-,29+,30+,31+,32?,35-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSCYUCOVFARRF-VDCJWBPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O[C@H]4[C@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H41F3N2O11S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.